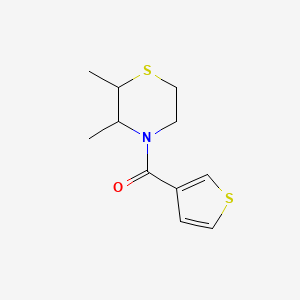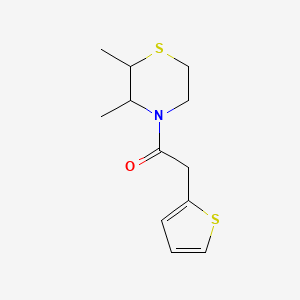
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone involves the inhibition of this compoundβ activity by binding to the ATP-binding site of the enzyme. This results in the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to promote cell proliferation and differentiation, reduce apoptosis, and enhance neuroprotection in various cellular and animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone is its high potency and selectivity for this compoundβ. This makes it an ideal tool for studying the role of this compoundβ in various cellular processes and disease models. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone. One of the major areas of interest is its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the development of novel analogs and derivatives of this compound may provide new insights into its biological activity and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 7-fluoro-2,3-dihydro-1,4-benzoxazin-4-one with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to be a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-3-2-4-12(17-10)15(19)18-7-8-20-14-9-11(16)5-6-13(14)18/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCKHZAIOPQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCOC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)




![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)



![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

